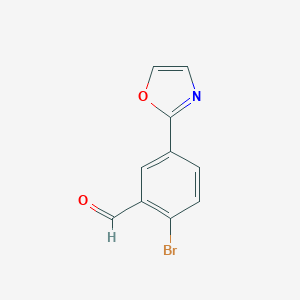

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Übersicht

Beschreibung

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is an organic compound with the molecular formula C({10})H({6})BrNO(_{2}) It features a benzaldehyde core substituted with a bromine atom and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde typically involves the following steps:

Bromination of Benzaldehyde: The starting material, benzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Formation of Oxazole Ring: The brominated benzaldehyde is then reacted with an appropriate oxazole precursor, such as 2-amino-2-oxazoline, under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted benzaldehyde derivatives.

Oxidation: Conversion to 2-Bromo-5-(1,3-oxazol-2-yl)benzoic acid.

Reduction: Formation of 2-Bromo-5-(1,3-oxazol-2-yl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is employed in the study of biological pathways and mechanisms, often as a probe or a precursor to bioactive molecules.

Materials Science: It is utilized in the development of advanced materials, including polymers and organic semiconductors, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the aldehyde group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-5-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.

2-Chloro-5-(1,3-oxazol-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

2-Bromo-5-(1,3-oxazol-2-yl)benzoic acid: Oxidized form of the compound.

Uniqueness

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is unique due to the presence of both a bromine atom and an oxazole ring, which confer distinct reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Biologische Aktivität

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrates notable cytotoxicity, particularly towards hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervix carcinoma (HeLa) cells.

In Vitro Studies

A study evaluated the antiproliferative activity of several derivatives including this compound. The results indicated that this compound exhibited an IC50 value of approximately 6.83 µM against HepG2 cells and 3.64 µM against MCF-7 cells, which is competitive with established chemotherapeutics like doxorubicin and sunitinib .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.83 |

| MCF-7 | 3.64 |

| MDA-MB-231 | 2.14 |

| HeLa | 5.18 |

The mechanism of action appears to involve induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase. Furthermore, molecular docking studies suggest that this compound interacts effectively with key protein kinases such as EGFR, HER2, and VEGFR2, with IC50 values ranging from 0.224 to 0.886 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | <10 |

| Escherichia coli | <15 |

The minimal inhibitory concentrations (MIC) indicate that this compound exhibits significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound inhibits key kinases involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It promotes apoptosis in cancer cells through caspase activation.

- Antimicrobial Action : The structure allows interaction with bacterial cell membranes or essential metabolic pathways.

Case Studies

Several case studies have reported on the efficacy and safety profiles of compounds related to or derived from this compound:

-

Case Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours of exposure.

- Findings : Increased levels of apoptotic markers were observed alongside decreased expression of anti-apoptotic proteins.

-

Case Study on Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and E. coli showed that the compound could inhibit bacterial growth effectively.

- Findings : The compound showed lower toxicity towards human cells compared to its effects on bacterial cells, indicating a favorable therapeutic index.

Eigenschaften

IUPAC Name |

2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-2-1-7(5-8(9)6-13)10-12-3-4-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZUMCLFHQEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CO2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443804 | |

| Record name | 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-43-6 | |

| Record name | 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.